1-Pentan-2-yl-3-phenylthiourea

Description

Historical Context and Evolution of Thiourea (B124793) Derivatives in Organic Chemistry

The study of thiourea dates back to the 19th century, initially as a laboratory curiosity. However, its utility quickly expanded. Thiourea derivatives became crucial intermediates in the synthesis of various organic molecules. researchgate.net Historically, they have been instrumental in the development of pharmaceuticals, with some of the earliest applications being in the treatment of thyroid disorders. mdpi.com Over the decades, the evolution of synthetic methodologies has allowed for the creation of a vast library of thiourea derivatives with tailored properties for specific applications in medicine, agriculture, and materials science. nih.govresearchgate.net

Structural Features and Fundamental Chemical Reactivity of N,N'-Disubstituted Thioureas

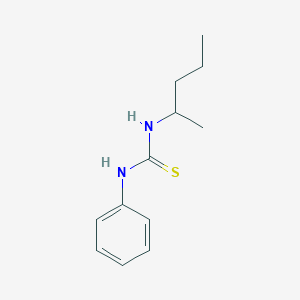

N,N'-disubstituted thioureas, such as 1-Pentan-2-yl-3-phenylthiourea, are characterized by the N-C(S)-N core, where two nitrogen atoms are bonded to the carbon of a thiocarbonyl group. The substituents on the nitrogen atoms significantly influence the molecule's properties. The thiourea moiety can exist in tautomeric forms, the thione and the thiol form, with the thione form generally being more stable in solution. mdpi.com

The reactivity of these compounds is dictated by the presence of the sulfur and nitrogen atoms. The sulfur atom acts as a soft nucleophile and can participate in a variety of reactions, including alkylation and coordination to metal ions. The nitrogen atoms, while less nucleophilic due to delocalization of their lone pairs, can still undergo reactions and are crucial for the hydrogen bonding capabilities of these molecules. acs.org

Significance of Thiourea Scaffolds in Modern Organic Synthesis and Coordination Chemistry

Thiourea derivatives are highly valued building blocks in modern organic synthesis. mdpi.com They serve as precursors for the synthesis of a wide array of heterocyclic compounds, such as thiazoles and pyrimidines, which are prevalent in many biologically active molecules. wikipedia.org The ability of the thiourea group to act as a hydrogen-bond donor and acceptor makes it a key component in organocatalysis, facilitating various stereoselective transformations. researchgate.net

In coordination chemistry, thioureas are versatile ligands. The sulfur atom readily coordinates to soft metal ions, and the nitrogen atoms can also participate in binding, leading to various coordination modes, including monodentate, bidentate, and bridging. rsc.orgresearchgate.netmdpi.com This has led to the development of numerous metal complexes with interesting catalytic, photophysical, and biological properties.

Emerging Research Directions in the Study of Novel Thiourea Compounds

Current research on thiourea compounds is focused on several key areas. There is a strong emphasis on the development of new catalysts for asymmetric synthesis, where the thiourea moiety plays a crucial role in controlling stereochemistry. researchgate.net Another active area is the design of thiourea-based sensors for the detection of anions and metal ions, owing to their excellent binding capabilities. mdpi.com Furthermore, the synthesis of novel thiourea derivatives with enhanced biological activities, such as anticancer and antimicrobial properties, remains a significant research thrust. mdpi.comnih.gov The development of new synthetic methods that are more efficient and environmentally friendly is also a continuous effort in this field. nih.gov

Scope and Focused Research Trajectories for this compound

Due to limited specific literature on this compound, research trajectories for this compound can be extrapolated from the broader understanding of N,N'-disubstituted thioureas. A primary focus would be the systematic investigation of its synthesis and characterization. Exploring its potential as an organocatalyst in asymmetric reactions, given its chiral pentan-2-yl group, would be a logical step. Furthermore, its coordination chemistry with various transition metals could be investigated to synthesize novel complexes with potential catalytic or biological applications. Screening for biological activity, particularly as an antimicrobial or anticancer agent, would also be a valuable research direction, building upon the known bioactivities of many thiourea derivatives.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-pentan-2-yl-3-phenylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2S/c1-3-7-10(2)13-12(15)14-11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZNNUPAFJANIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NC(=S)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Pentan 2 Yl 3 Phenylthiourea and Analogues

Optimization of Established Isothiocyanate-Amine Condensation Protocols

The reaction between phenyl isothiocyanate and pentan-2-amine serves as the primary route for the synthesis of 1-Pentan-2-yl-3-phenylthiourea. The optimization of this protocol is crucial for achieving high yields, purity, and reaction rates. Key areas of optimization include the choice of solvent systems, the application of catalytic strategies, and an understanding of the reaction's kinetics and thermodynamics.

Influence of Solvent Systems and Reaction Media on Conversion Efficiency

The solvent medium plays a critical role in the condensation reaction between isothiocyanates and amines, influencing reaction rates and, in some cases, the position of equilibrium. While the synthesis is often performed under solvent-free conditions, particularly using mechanochemical methods like ball milling which can lead to quantitative yields in minutes, the choice of solvent is paramount for solution-phase synthesis.

Studies have shown that both polar and non-polar aprotic solvents are effective for this transformation. Dichloromethane (B109758) is a commonly used solvent, proving effective in protocols utilizing reagents like phenyl chlorothionoformate. Other solvents such as diethyl ether and iso-octane have been used in kinetic studies of the aminolysis of isothiocyanates.

Recent advancements have focused on more sustainable and environmentally benign solvent systems. An "on-water" reaction protocol has been developed for the synthesis of unsymmetrical thioureas, offering simple product isolation by filtration and the avoidance of toxic volatile organic compounds (VOCs). Similarly, aqueous conditions using potassium carbonate as a base have proven effective for the in situ generation of dithiocarbamate (B8719985) salts from amines and carbon disulfide, which are then converted to isothiocyanates. The choice of solvent is particularly crucial for the successful formation of the dithiocarbamate intermediate, especially with electron-deficient substrates.

Table 1: Effect of Solvent on the Synthesis of Thiourea (B124793) Analogues

| Solvent System | Reagents | Typical Yield | Reference |

|---|---|---|---|

| Dichloromethane | Amine, Phenyl Chlorothionoformate, NaOH | Up to 99% | |

| Ethanol | 2-Aminobenzothiazole, Phenyl isothiocyanate | Not specified | |

| Water | Amine, Carbon Disulfide | Good to Excellent | |

| Solvent-free (Ball Milling) | Amine, Isothiocyanate | ≥99% |

Catalytic Strategies for Enhanced Reaction Rates and Selectivity

While the reaction between primary or secondary amines and isothiocyanates often proceeds readily without a catalyst, certain cases, especially with less reactive amines, can benefit from catalysis. Research into the aminolysis of isothiocyanates has revealed that the reaction can be second order in amine, suggesting that a second amine molecule can act as a catalyst for the prototropic rearrangement of the reaction intermediate.

Tertiary amines, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been successfully employed as organocatalysts in the synthesis of isothiocyanates from isocyanides and elemental sulfur, a reaction that is a precursor to thiourea formation. This highlights the potential for amine bases to catalyze related transformations.

Furthermore, carboxylic acids can catalyze the aminolysis of isothiocyanates with weakly basic amines, likely by facilitating the proton transfer step. However, with strongly basic amines, carboxylic acids can form inactive amine-acid complexes, thereby inhibiting the reaction.

Kinetic and Thermodynamic Considerations in Reaction Design

Understanding the kinetics and thermodynamics of thiourea formation is essential for optimizing reaction design. The reaction of aromatic amines with aryl isothiocyanates can be limited by an equilibrium, which affects the final product yield.

Kinetic studies on the aminolysis of p-nitrophenyl isothiocyanate have shown that many of these reactions involve kinetic terms that are second order with respect to the amine. This suggests a mechanism involving a 1:1 intermediate formed between the amine and the isothiocyanate. This intermediate then undergoes a prototropic rearrangement, which is catalyzed by a second molecule of the amine, to form the final thiourea product. The product thiourea itself appears to have a negligible catalytic effect when an excess of the amine is present.

Thermodynamic studies on thiourea and its derivatives often focus on their decomposition. Thiourea can exist in a dynamic equilibrium with ammonium (B1175870) thiocyanate (B1210189) at elevated temperatures (around 150 °C). This isomerization is a key consideration in the thermal stability of the final product and in reaction workup procedures.

Development of Novel Synthetic Routes and Reaction Cascades

Beyond the classical isothiocyanate-amine condensation, research has focused on developing novel synthetic routes that offer greater efficiency, atom economy, and access to a wider range of analogues. These methods often involve alternative thiocarbonylating agents or multicomponent reaction strategies.

Exploration of Alternative Thiocarbonylation Reagents and Methods

While phenyl isothiocyanate is a readily available reagent for the synthesis of this compound, alternative methods for introducing the thiocarbonyl group are continuously being explored, particularly for instances where the required isothiocyanate is not commercially available or is unstable.

A common alternative involves the reaction of an amine with carbon disulfide (CS₂) to form a dithiocarbamate salt in situ. This intermediate is then desulfurized to yield the isothiocyanate, which can react with another amine in a one-pot fashion to produce an unsymmetrical thiourea. Various desulfurizing agents have been employed, including cyanuric chloride (TCT), hydrogen peroxide, and tosyl chloride.

Other thiocarbonyl transfer reagents include:

Phenyl chlorothionoformate: This reagent reacts efficiently with amines in the presence of a solid base like sodium hydroxide to produce isothiocyanates.

(Me₄N)SCF₃: This bench-stable, solid reagent provides a rapid and operationally simple method for converting primary amines to isothiocyanates at room temperature.

N,N'-Di-Boc-substituted thiourea: When activated with trifluoroacetic anhydride, this stable and readily available compound can act as a mild thioacylating agent.

Benzoyl isothiocyanate: This reagent can be reacted with amines, followed by hydrolysis, to yield the desired phenylthiourea (B91264).

One-Pot and Multicomponent Reaction Approaches

One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like disubstituted thioureas from simple precursors in a single operation, avoiding the isolation of intermediates.

A one-pot synthesis of unsymmetrical thioureas has been developed where an amine first reacts with carbon disulfide to form a dithiocarbamate salt. This intermediate is then desulfurized in the presence of a second amine to yield the final product. Microwave-assisted one-pot protocols have also been developed, offering a "greener" and easily scalable approach.

An atom-economic three-component reaction between an isocyanide, an aliphatic amine, and elemental sulfur proceeds efficiently at near-ambient temperatures to produce thioureas in excellent yields. This method avoids the pre-synthesis of isothiocyanates, as they are generated as intermediates in the reaction mixture.

Table 2: Comparison of Novel Synthetic Routes for Thiourea Analogues

| Method | Key Reagents | Advantages | Reference |

|---|---|---|---|

| In situ Dithiocarbamate Desulfurization | Amine, CS₂, Desulfurizing Agent (e.g., TCT) | Avoids handling toxic isothiocyanates directly; one-pot procedure. | |

| Phenyl Chlorothionoformate Method | Amine, PhOC(S)Cl, NaOH | Facile, efficient, versatile for various amines. | |

| Isocyanide-Amine-Sulfur MCR | Isocyanide, Amine, S₈ | Atom-economic, mild conditions, excellent yields. |

Stereoselective Synthesis for Chiral Analogues of Thiourea Derivatives

The synthesis of chiral, non-racemic thiourea derivatives is a significant area of focus, largely driven by their extensive application as organocatalysts in asymmetric synthesis. nih.gov The chirality in these molecules is typically introduced through a stereogenic center attached to one of the nitrogen atoms, which is usually derived from a chiral amine reactant. nih.gov The most common and versatile method for preparing these thioureas is the reaction of an isothiocyanate with a primary or secondary amine. nih.gov

For a compound like this compound, the stereocenter is located on the pentan-2-yl group. A stereoselective synthesis would, therefore, involve the reaction of phenyl isothiocyanate with an enantiomerically pure or enriched form of pentan-2-amine. The reaction proceeds as a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate.

The general reaction is as follows:

Reactants: Phenyl isothiocyanate and (R)- or (S)-pentan-2-amine.

Solvent: Dichloromethane (CH2Cl2) is a common solvent for this type of condensation reaction. arkat-usa.org

Conditions: The reaction is typically carried out at room temperature. arkat-usa.org

This method is highly efficient due to its excellent atom economy, forming the desired thiourea derivative as the sole product. nih.gov The chirality of the starting amine is directly transferred to the final thiourea product without affecting the stereogenic center. Chiral thioureas, including analogues of this compound, are valued for their ability to act as hydrogen bond donors, which is a key feature in their function as organocatalysts for various asymmetric transformations. rsc.org These catalysts have been successfully applied in reactions such as the Morita-Baylis-Hillman reaction, demonstrating high enantioselectivities. arkat-usa.org

| Parameter | Description | Typical Values/Conditions | Reference |

| Starting Materials | Chiral Amine, Isothiocyanate | (S)-Pentan-2-amine, Phenyl isothiocyanate | nih.gov |

| Solvent | Aprotic Solvent | Dichloromethane (CH2Cl2) | arkat-usa.org |

| Temperature | Reaction Temperature | Room Temperature | arkat-usa.org |

| Reaction Type | Nucleophilic Addition | Condensation | arkat-usa.org |

| Key Feature | Stereochemistry | Retention of configuration from the chiral amine | nih.gov |

Purification and Isolation Techniques for High-Purity Compound Acquisition

Achieving high purity of synthetic compounds like this compound is critical for their characterization and subsequent application. The primary methods for purification involve a combination of chromatographic separations and recrystallization techniques.

Chromatographic Separations for Compound Enrichment

Column chromatography is a standard and effective method for the purification of thiourea derivatives from reaction mixtures, separating the target compound from unreacted starting materials or byproducts. kent.ac.uk The choice of the stationary and mobile phases is crucial for achieving good separation.

Stationary Phase: Silica gel is commonly used as the stationary phase for the purification of thiourea and its derivatives. kent.ac.uk

Mobile Phase (Eluent): A mixture of a non-polar and a more polar solvent is typically employed. The polarity of the eluent system is optimized to ensure the differential migration of the components in the mixture. Common solvent systems for thiourea derivatives include ethyl acetate-hexane and dichloromethane-methanol (DCM/MeOH). kent.ac.uktubitak.gov.tr The ratio is adjusted to achieve an optimal retention factor (Rf) for the desired compound.

For more challenging separations or for analytical purposes to assess purity, High-Performance Liquid Chromatography (HPLC) can be utilized. sielc.com Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water with a buffer like phosphoric acid), is a powerful technique for separating closely related thiourea analogues. sielc.com

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Application | Reference |

| Column Chromatography | Silica Gel | Ethyl acetate-Hexane (e.g., 50:50) | Preparative Purification | tubitak.gov.tr |

| Column Chromatography | Silica Gel | Dichloromethane-Methanol (e.g., 10:0.25 to 10:1) | Preparative Purification | kent.ac.uk |

| HPLC | Primesep P (Mixed-Mode) | Water/Acetonitrile with Phosphoric Acid buffer | Analytical Separation & Purity Check | sielc.com |

Recrystallization and Crystallization Optimization

Recrystallization is a fundamental technique for purifying solid organic compounds to obtain a crystalline product of high purity. mdpi.com The process relies on the principle that the solubility of a compound in a solvent increases with temperature. youtube.com Impurities, which are present in smaller amounts, remain in the solution upon cooling while the target compound crystallizes out. mdpi.com

The selection of an appropriate solvent is the most critical step in recrystallization. mdpi.com An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point. For thiourea derivatives, common recrystallization solvents include ethanol or diethyl ether. nih.gov In some cases, a solvent mixture is used where the compound is soluble in one solvent and insoluble in the other. youtube.com

The optimization of crystallization involves controlling the rate of cooling. youtube.com Slow cooling allows for the formation of larger, more well-defined crystals, which tend to be purer as they exclude impurities from the growing crystal lattice. youtube.com If crystallization does not initiate spontaneously, it can be induced by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of the pure compound. youtube.com The final pure crystals are then isolated by filtration. mdpi.com For thiourea specifically, a method involving slow cooling of an aqueous solution over an extended period (e.g., 12 hours) has been described to yield high-purity crystals. google.com

| Parameter | Objective | Method/Condition | Reference |

| Solvent Selection | Differential Solubility | The compound should be highly soluble at high temperatures and poorly soluble at low temperatures. | mdpi.com |

| Typical Solvents | Purification | Ethanol, Diethyl Ether, or suitable solvent mixtures. | nih.govresearchgate.net |

| Cooling Rate | Formation of Pure Crystals | Slow and gradual cooling to room temperature, followed by potential ice bath cooling. | youtube.com |

| Crystal Growth | Nucleation | Can be initiated by scratching or seeding if spontaneous crystallization fails. | youtube.com |

| Isolation | Product Recovery | Filtration of the formed crystals from the cold mother liquor. | mdpi.com |

Comprehensive Spectroscopic and Crystallographic Characterization

Single Crystal X-ray Diffraction Analysis of 1-Pentan-2-yl-3-phenylthiourea

No published single-crystal X-ray diffraction data for this compound could be located. Therefore, a detailed analysis of its molecular conformation, hydrogen bonding, and crystal packing is not possible.

Elucidation of Molecular Conformation and Torsion Angle Distributions

This section would typically describe the three-dimensional arrangement of the atoms in the molecule, including bond lengths, bond angles, and the key torsion angles that define the orientation of the pentyl and phenyl groups relative to the thiourea (B124793) core. This information is derived from X-ray crystallography data, which is currently unavailable.

Characterization of Supramolecular Assembly and Crystal Packing Motifs

This subsection would detail how the individual molecules of this compound arrange themselves to form a stable crystal lattice. The specific patterns and motifs, driven by the intermolecular forces discussed in the previous section, would be described. This information is contingent on available crystallographic data.

Investigations into Polymorphism and Solvatomorphism

Polymorphism refers to the ability of a compound to crystallize in different solid-state forms, which can have different physical properties. Solvatomorphism involves the incorporation of solvent molecules into the crystal lattice. A search of the literature yielded no studies on potential polymorphs or solvatomorphs of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

No experimentally obtained ¹H or ¹³C NMR spectra for this compound have been found in the reviewed literature or spectral databases. The interpretation of these spectra is fundamental for confirming the molecular structure in solution.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectral Interpretation

This section would involve the assignment of all proton and carbon signals in the NMR spectra to their respective atoms in the molecule. For ¹H NMR, this includes analyzing chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) to deduce the connectivity of the atoms. For ¹³C NMR, the chemical shifts of each unique carbon atom would be reported. Without the actual spectra, this analysis cannot be performed.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the intricate connectivity of atoms within a molecule. Techniques such as COSY, HSQC, and HMBC provide through-bond correlation information, which is crucial for unambiguous structural assignment. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings. sdsu.edu In the context of this compound, a COSY spectrum would exhibit cross-peaks between protons that are J-coupled, typically those on adjacent carbon atoms. sdsu.edu For instance, the methine proton on the second carbon of the pentyl group would show correlations with the neighboring methylene (B1212753) and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence) establishes one-bond correlations between protons and directly attached carbons (¹H-¹³C). sdsu.eduemerypharma.com This experiment is invaluable for assigning the carbon signals in the ¹³C NMR spectrum by linking them to their known proton counterparts. Each CH, CH₂, and CH₃ group in the this compound molecule would produce a distinct correlation peak in the HSQC spectrum. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings, typically over two to three bonds (²JCH and ³JCH). sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. emerypharma.com For this compound, HMBC correlations would be expected between the N-H protons and the carbons of the phenyl ring, as well as the thiocarbonyl carbon. Furthermore, correlations between the protons of the pentyl group and the thiocarbonyl carbon would confirm the connectivity around the thiourea core. The intensity of HMBC signals can sometimes provide additional structural clues, as ³J couplings are often stronger than ²J couplings in aromatic and conjugated systems. youtube.com

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

| Phenyl Protons | Ortho, meta, and para protons | Corresponding phenyl carbons | Phenyl carbons, Thiocarbonyl carbon |

| N-H (Phenyl side) | N-H (Pentyl side) | - | Phenyl carbons, Thiocarbonyl carbon |

| N-H (Pentyl side) | N-H (Phenyl side), CH (pentyl) | - | Thiocarbonyl carbon, CH (pentyl) |

| CH (C2-pentyl) | CH₃ (C1-pentyl), CH₂ (C3-pentyl) | C2 of pentyl group | C1, C3, C4 of pentyl group, Thiocarbonyl carbon |

| CH₂ (C3-pentyl) | CH (C2-pentyl), CH₂ (C4-pentyl) | C3 of pentyl group | C2, C4, C5 of pentyl group |

| CH₂ (C4-pentyl) | CH₂ (C3-pentyl), CH₃ (C5-pentyl) | C4 of pentyl group | C3, C5 of pentyl group |

| CH₃ (C1-pentyl) | CH (C2-pentyl) | C1 of pentyl group | C2, C3 of pentyl group |

| CH₃ (C5-pentyl) | CH₂ (C4-pentyl) | C5 of pentyl group | C3, C4 of pentyl group |

Variable Temperature NMR Studies for Conformational Dynamics

Variable temperature (VT) NMR studies are employed to investigate dynamic processes such as conformational exchange. ox.ac.uk For molecules like this compound, rotation around the C-N bonds of the thiourea linkage can be hindered, leading to the existence of different rotational isomers (rotamers) at lower temperatures. mdpi.com

At room temperature, if the rate of interconversion between rotamers is fast on the NMR timescale, an averaged spectrum is observed. As the temperature is lowered, the rate of this rotation slows down. If the energy barrier to rotation is sufficiently high, the exchange rate can become slow enough that separate signals for each rotamer are observed in the NMR spectrum, leading to a doubling of peaks. mdpi.com Conversely, raising the temperature can cause broad peaks resulting from exchange processes to sharpen. ox.ac.uk VT-NMR experiments can therefore provide valuable information about the energy barriers associated with these conformational changes. mdpi.comresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. researchgate.netnih.gov

The IR and Raman spectra of this compound would be characterized by specific absorption bands corresponding to the vibrations of its functional groups.

N-H Stretching: The N-H stretching vibrations in thiourea derivatives typically appear in the region of 3100-3400 cm⁻¹. researchgate.netmdpi.com The presence of two N-H groups in the molecule can give rise to both symmetric and asymmetric stretching modes. researchgate.net

Thiocarbonyl (C=S) Stretching: The C=S stretching vibration is a key marker for thioureas. This band is generally found in the region of 700-850 cm⁻¹ and can also be observed in the 1300-1500 cm⁻¹ range due to coupling with other vibrations. mdpi.com

Other Characteristic Vibrations: Other notable vibrations would include C-H stretching from the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹), C-N stretching, and phenyl ring vibrations. researchgate.netuantwerpen.be

A table summarizing the expected characteristic vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100 - 3400 |

| C=S | Stretching | 700 - 850 and 1300 - 1500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C-N | Stretching | 1250 - 1380 |

| Phenyl Ring | C=C Stretching | 1450 - 1600 |

Hydrogen bonding plays a significant role in the structure and properties of thiourea derivatives. nih.govnih.gov In this compound, both intramolecular and intermolecular hydrogen bonds can exist. Intramolecular hydrogen bonds, for instance between an N-H proton and the sulfur atom of the thiocarbonyl group, can lead to the formation of a pseudo-six-membered ring, which stabilizes the molecular conformation. researchgate.netnih.gov

The presence of hydrogen bonding is typically indicated by a broadening and a shift to lower frequencies of the N-H stretching bands in the IR spectrum. nih.gov The extent of this shift can provide qualitative information about the strength of the hydrogen bond. ruc.dk

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.gov

For this compound, HRMS would confirm the molecular formula by matching the experimentally measured exact mass of the molecular ion [M]⁺ or a protonated species [M+H]⁺ with the calculated theoretical mass.

In addition to the molecular ion, mass spectrometry also provides information about the fragmentation pattern of the molecule upon ionization. The way a molecule breaks apart can offer valuable structural insights. Common fragmentation pathways include alpha-cleavage and McLafferty rearrangements. libretexts.orgyoutube.com

For this compound, likely fragmentation pathways would involve the cleavage of the bonds adjacent to the thiourea core.

Potential Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom in the pentyl group.

Cleavage of the C-N bonds: Scission of the bonds connecting the phenyl and pentyl groups to the thiourea moiety.

McLafferty-type rearrangement: If the chain length allows, a rearrangement involving a gamma-hydrogen transfer can occur. youtube.com

The analysis of the resulting fragment ions helps to piece together the structure of the original molecule. A table of potential major fragments and their m/z values is presented below.

| Fragment | Proposed Structure | Approximate m/z |

| [M]⁺ | C₁₂H₁₈N₂S | 222 |

| [M-C₅H₁₁]⁺ | C₆H₅NHCSNH | 151 |

| [M-C₆H₅]⁺ | C₅H₁₁NHCSNH₂ | 145 |

| [C₆H₅NCS]⁺ | Phenyl isothiocyanate radical cation | 135 |

| [C₆H₅NH₂]⁺ | Aniline (B41778) radical cation | 93 |

| [C₅H₁₁NH₂]⁺ | 2-Aminopentane radical cation | 87 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

A thorough review of available scientific literature reveals a notable absence of specific experimental data for the electronic absorption and emission properties of this compound. While the spectroscopic characteristics of the parent compound, phenylthiourea (B91264), and various other derivatives have been investigated, dedicated studies on the title compound are not publicly available. This section, therefore, outlines the expected spectroscopic behavior based on the general properties of N-alkyl-N'-phenylthioureas, while clearly noting the lack of direct experimental evidence for this compound.

Characterization of Chromophoric Properties and Electronic Transitions

The chromophoric system of this compound is primarily composed of the phenyl ring and the thiourea moiety (-NH-C(S)-NH-). The electronic transitions observed in the UV-Vis spectrum of such compounds are typically associated with these two structural features.

The phenyl group gives rise to characteristic π → π* transitions. These are generally observed as two distinct bands: a strong absorption band (the E2-band) typically below 220 nm and a weaker, fine-structured band (the B-band) around 250-270 nm. The thiocarbonyl group (C=S) within the thiourea moiety also contributes to the electronic spectrum, exhibiting a weak n → π* transition at longer wavelengths, often appearing as a shoulder on the more intense π → π* absorption bands.

For the parent compound, phenylthiourea, the UV/Visible spectrum shows absorption maxima that can be attributed to these transitions. nist.gov It is anticipated that this compound would exhibit a similar absorption profile, with potential minor shifts in the absorption maxima (λmax) due to the presence of the pentan-2-yl substituent. This alkyl group, being an electron-donating group, might cause a slight red shift (bathochromic shift) of the π → π* transitions of the phenyl ring.

Anticipated Electronic Transitions for this compound:

π → π transitions:* Associated with the phenyl ring.

n → π transition:* Associated with the non-bonding electrons of the sulfur atom in the thiocarbonyl group.

Without experimental data, a precise data table for the electronic transitions of this compound cannot be generated.

Analysis of Solvatochromism and Environmental Effects on Electronic Spectra

Solvatochromism, the change in the position, and sometimes intensity, of UV-Vis absorption or fluorescence emission bands with a change in solvent polarity, is a phenomenon often observed in molecules with polar functional groups and chromophores. For N-substituted phenylthiourea derivatives, the polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the spectral bands.

Generally, for π → π* transitions, an increase in solvent polarity leads to a small red shift (bathochromic shift) as the more polar excited state is stabilized to a greater extent than the ground state. Conversely, for n → π* transitions, an increase in solvent polarity typically results in a blue shift (hypsochromic shift). This is because the non-bonding electrons of the ground state can interact with polar solvent molecules through hydrogen bonding, lowering the energy of the ground state more significantly than that of the excited state.

While studies on the solvatochromism of other classes of compounds are available, specific investigations into the effect of different solvents on the electronic spectra of this compound have not been reported. Therefore, a quantitative analysis or a data table illustrating solvatochromic shifts for this particular compound cannot be provided. It is reasonable to hypothesize that the compound would exhibit some degree of solvatochromism due to the presence of the polar thiourea group.

Theoretical and Computational Chemistry Studies of 1 Pentan 2 Yl 3 Phenylthiourea

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com For thiourea (B124793) derivatives, DFT methods, particularly using the B3LYP functional, have been successfully applied to optimize molecular geometries, calculate vibrational frequencies, and analyze electronic properties. researchgate.nettandfonline.com These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Geometry Optimization and Detailed Conformational Analysis

The geometry of 1-Pentan-2-yl-3-phenylthiourea is defined by its bond lengths, bond angles, and dihedral angles. The central thiourea moiety (–NH–C(S)–NH–) is known to exhibit significant conformational flexibility due to rotation around the C–N bonds. acs.org Studies on similar disubstituted thioureas have identified several stable conformers, primarily described as trans-trans (TT) and cis-trans (CT) with respect to the orientation of the substituents relative to the C=S bond. researchgate.netscispace.com

In this compound, the phenyl group and the pentan-2-yl group can exist in different spatial arrangements. The trans-trans conformation is often found to be the most stable in the solid state for many thiourea derivatives. researchgate.netmarmara.edu.tr However, in solution, an equilibrium between different conformers like E,Z and Z,E conformations can exist. researchgate.net The presence of the bulky and flexible pentan-2-yl group introduces additional rotational freedom, leading to a more complex potential energy surface with multiple local minima. The optimized geometry would likely feature a nearly planar thiourea core due to resonance, with the phenyl and pentyl groups twisted out of this plane to minimize steric hindrance.

Table 1: Predicted Geometrical Parameters for this compound (Based on Analogous Compounds)

| Parameter | Predicted Value Range | Description |

| C=S Bond Length | 1.67 - 1.69 Å | Typical double bond character. |

| C–N Bond Lengths | 1.38 - 1.46 Å | Shorter than a typical C-N single bond, indicating partial double bond character due to resonance. mst.edu |

| N–C(phenyl) Bond Length | ~1.43 Å | Standard single bond length. |

| N–C(pentyl) Bond Length | ~1.47 Å | Standard single bond length. |

| N-C-N Bond Angle | 117° - 119° | Angle within the thiourea core. |

| C-N-C Bond Angles | 124° - 130° | Reflects the steric repulsion between substituents. |

| S-C-N Bond Angles | 120° - 124° | Angles involving the thiocarbonyl group. |

| Dihedral Angles | Variable | Defines the 3D arrangement of the phenyl and pentyl groups relative to the thiourea plane. |

Note: These values are estimations based on DFT studies of phenylthiourea (B91264) and other N,N'-disubstituted thiourea derivatives.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. tandfonline.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Predicted Characteristic | Implication for Reactivity |

| HOMO | Localized on the S and N atoms of the thiourea core. | The sulfur and nitrogen atoms are the primary sites for electrophilic attack. |

| LUMO | Distributed across the π-system of the phenyl ring. | The phenyl ring is the likely site for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | ~2.1 - 2.5 eV | Indicates a moderately reactive molecule capable of participating in charge-transfer interactions. |

Note: Data is inferred from studies on various phenylthiourea derivatives. tandfonline.com

Electrostatic Potential Surface (EPS) Mapping for Charge Distribution Visualization

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. researchgate.net The map displays regions of negative potential (electron-rich, attractive to electrophiles) and positive potential (electron-poor, attractive to nucleophiles).

For this compound, the EPS map is expected to show the most negative electrostatic potential (typically colored red) concentrated around the sulfur atom of the thiocarbonyl group, due to its high electronegativity and available lone pairs. This highlights the sulfur atom as the primary site for interactions with electrophiles and metal ions. The regions around the N-H protons will exhibit positive potential (colored blue), making them hydrogen bond donors. The phenyl ring will show a moderately negative potential distributed across the π-cloud, while the aliphatic pentyl chain will be largely neutral (colored green). researchgate.netscispace.com

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. The stabilization energy, E(2), associated with a donor-acceptor interaction indicates the extent of charge delocalization.

In this compound, significant NBO interactions are expected to involve the lone pairs of the sulfur and nitrogen atoms. Key charge-transfer interactions would include:

Delocalization from the lone pairs of the sulfur atom (LP(S)) to the antibonding π* orbitals of the adjacent C–N bonds.

Delocalization from the lone pairs of the nitrogen atoms (LP(N)) to the antibonding σ* orbitals of adjacent C–S and C–C bonds.

Interactions between the π orbitals of the phenyl ring and the thiourea moiety.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior

While quantum chemical calculations provide insights into static, optimized structures, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.govacs.org By simulating the motions of atoms and molecules, MD can explore conformational changes, solvent effects, and intermolecular interactions in a more realistic, dynamic environment. rsc.orgrsc.orgnih.gov

For this compound, an MD simulation would reveal the flexibility of the pentyl chain and the rotational dynamics around the C–N bonds of the thiourea backbone. It would show how the molecule transitions between different conformational states in solution and provide information on the timescales of these changes.

Simulation of Dynamic Intermolecular Interactions

MD simulations are particularly powerful for studying how a molecule interacts with its environment. nih.govacs.org For this compound in a solvent like water or ethanol, simulations could map the dynamic formation and breaking of hydrogen bonds. The N-H groups of the thiourea core would act as hydrogen bond donors, while the sulfur atom would act as a hydrogen bond acceptor. These interactions are crucial for understanding the molecule's solubility and how it might bind to a biological target or a surface. The simulation can also provide information on the stability of these interactions over time. rsc.org

Prediction of Spectroscopic Parameters

To understand the spectroscopic signature of this compound, computational methods would be essential.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Quantum mechanical calculations, typically using DFT with an appropriate basis set, would be necessary to predict the 1H and 13C NMR chemical shifts. These theoretical values, once calculated, would be compared against experimentally obtained spectra to confirm the molecular structure and assign specific resonances to individual atoms within the molecule. The accuracy of these predictions is crucial for structural elucidation.

Simulated Vibrational Spectra and Assignment of Normal Modes

Computational vibrational analysis would allow for the simulation of infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers could assign the observed experimental spectral bands to specific molecular motions, known as normal modes. This would provide a detailed understanding of the molecule's vibrational properties, including the stretching and bending of its various functional groups.

Ligand-Target Interaction Modeling (focused on mechanistic chemical interactions)

Investigating how this compound might interact with biological or chemical targets is a key area where computational modeling can provide significant insights.

Analysis of Binding Energetics and Specific Interaction Modes (e.g., in catalytic cycles)

Should a potential target for this compound be identified, computational methods could be used to model their interaction. This would involve calculating the binding free energy to determine the strength of the interaction. Furthermore, a detailed analysis of the binding pose would reveal specific intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding process. This is critical for understanding the mechanism of action at a molecular level.

Molecular Docking Methodologies for Probing Chemical Affinities

Molecular docking simulations would be a primary tool to predict the preferred orientation of this compound when it binds to a target. This technique computationally places the ligand into the binding site of a receptor and scores the different poses to estimate the binding affinity. The results of such studies can guide the design of more potent and selective analogs.

In-Depth Analysis of this compound Reveals Research Gap in Coordination Chemistry

Despite a thorough review of scientific literature, detailed research on the coordination chemistry of the specific compound this compound as a ligand remains notably absent. While the broader class of thiourea derivatives has been extensively studied for their ability to form complexes with various metal ions, specific experimental data, including synthesis, stoichiometry, and structural characterization for the named compound, is not publicly available in the searched databases.

Thiourea and its derivatives are well-established as versatile ligands in coordination chemistry due to the presence of both sulfur and nitrogen donor atoms, allowing them to coordinate with a wide range of metal ions. techno-serv.netrsc.org Research in this area has demonstrated their ability to form stable complexes with transition metals and main group elements, with applications in catalysis, materials science, and biological systems. techno-serv.netresearchgate.net However, the specific coordination behavior of a ligand is highly dependent on the nature and position of its substituent groups, which influence its steric and electronic properties.

The current body of scientific literature provides extensive information on the coordination chemistry of various N-substituted and N,N'-disubstituted thioureas. For instance, studies on N-phenylthiourea and related acylthioureas have detailed their complexation with metals such as platinum(II), copper(II), nickel(II), and silver(I). ajol.inforesearchgate.netresearchgate.net These studies often include comprehensive characterization using techniques like single-crystal X-ray diffraction and various spectroscopic methods. ajol.inforesearchgate.net

However, a targeted search for "this compound" did not yield any specific studies outlining its synthesis and use as a ligand in coordination chemistry. Consequently, there is no available data on the following key aspects for this particular compound:

Synthesis and Stoichiometry of its Metal Complexes: There are no published methods for the synthesis of metal complexes specifically using this compound. As a result, the stoichiometry of its potential complexes with transition metals like Pt(II), Cu(II), Ni(II), Ag(I), or with any main group elements, remains undetermined. The impact of varying ligand-to-metal ratios on the formation of complex products has also not been investigated for this ligand. rsc.orgdntb.gov.ua

Structural Characterization: No single-crystal X-ray diffraction data for any coordination compounds of this compound could be found. This type of analysis is crucial for definitively determining the three-dimensional structure of a complex, including bond lengths, bond angles, and the coordination geometry around the metal center. researchgate.net

Spectroscopic Probing of Coordination Environments: While spectroscopic techniques such as Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Electron Paramagnetic Resonance (EPR) are standard for characterizing thiourea-metal complexes, no such data has been published for complexes of this compound. researchgate.netmdpi.comnih.gov This information is vital for understanding how the ligand binds to the metal ion and the electronic environment of the resulting complex.

In-depth Analysis of this compound Reveals a Gap in Current Scientific Literature

Following a comprehensive search of scientific databases and scholarly articles, it has been determined that there is a notable absence of published research specifically focused on the coordination chemistry of the compound this compound. While the broader class of thiourea derivatives is well-documented in chemical literature for its versatile role as ligands in coordination chemistry, this particular substituted thiourea has not been the subject of dedicated study regarding its thermodynamic and kinetic properties, electronic and redox characteristics, or its potential applications in catalysis.

The user's request for a detailed article structured around the coordination chemistry of this compound, including specific subsections on stability constants, ligand exchange kinetics, ligand field theory, electrochemical characterization, and its role in catalysis, cannot be fulfilled with scientifically accurate and specific data at this time. The generation of such an article would require speculative extrapolation from related compounds, which would not adhere to the rigorous, evidence-based standards of scientific reporting.

Research into other thiourea derivatives, such as those with different alkyl or aryl substituents, has shown that the electronic and steric properties of these substituents play a crucial role in determining the stability and reactivity of their metal complexes. For instance, studies on various 1,3-disubstituted thiourea complexes have provided insights into their coordination modes, often involving the sulfur and nitrogen atoms of the thiourea backbone. nih.gov However, without experimental data for this compound, any discussion of its specific chelation effects, ligand exchange rates, or the electronic transitions of its potential metal complexes would be purely theoretical.

Similarly, while the electrochemical behavior and catalytic activity of numerous metal-thiourea complexes have been investigated, these properties are highly dependent on the precise structure of the ligand and the nature of the metal center. mdpi.com The unique combination of a pentan-2-yl group and a phenyl group in the target compound would undoubtedly influence its coordination behavior in ways that cannot be accurately predicted without empirical study.

Coordination Chemistry of 1 Pentan 2 Yl 3 Phenylthiourea As a Ligand

Role in Homogeneous and Heterogeneous Catalysis

Mechanistic Elucidation of Catalytic Cycles

The catalytic prowess of thiourea (B124793) derivatives like 1-pentan-2-yl-3-phenylthiourea stems from their ability to act as hydrogen-bond donors, thereby activating electrophiles. nih.gov In many catalytic cycles, the thiourea ligand operates through a mechanism of dual activation, especially when it is part of a bifunctional catalyst. nih.govjst.go.jp Such catalysts incorporate both a hydrogen-bond donating thiourea group and a Lewis or Brønsted basic site (e.g., a tertiary amine) within the same molecule. nih.govnih.gov

The generally accepted catalytic cycle proceeds through the following key steps:

Activation of the Electrophile: The N-H protons of the thiourea moiety form hydrogen bonds with an electronegative atom (e.g., oxygen or nitrogen) on the electrophilic substrate. This interaction increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.

Activation of the Nucleophile: In bifunctional systems, the basic moiety on the catalyst deprotonates the nucleophile, increasing its nucleophilicity.

Ternary Complex Formation: The catalyst, electrophile, and nucleophile form a highly organized, chiral ternary complex. The specific geometry of this complex is crucial for enantioselection, as it dictates the facial selectivity of the nucleophilic attack.

Carbon-Carbon Bond Formation: The activated nucleophile attacks the activated electrophile within the ternary complex. The steric and electronic properties of the chiral ligand, in this case, the 1-pentan-2-yl group, direct the attack to one face of the electrophile, leading to the formation of one enantiomer in excess.

Product Release and Catalyst Regeneration: After the bond-forming step, the product is released from the catalyst, which is then regenerated to participate in the next catalytic cycle.

Mechanistic studies, including kinetic analyses and computational modeling, have been instrumental in understanding these cycles. For instance, in palladium-catalyzed reactions, investigations have revealed that the catalytic cycle can involve steps like olefin coordination as the turnover-limiting step, followed by a rapid nucleophilic attack. researchgate.netkaist.ac.kr While not involving a thiourea ligand directly in that specific study, it highlights the methodologies used to elucidate complex catalytic pathways. The role of additives and co-catalysts can also be critical, influencing selectivity and reaction rates. researchgate.net The fundamental principle remains the formation of a well-defined transition state stabilized by non-covalent interactions, primarily hydrogen bonding from the thiourea ligand. rsc.org

Design Principles for Thiourea Ligands in Catalyst Systems

The design of effective chiral thiourea ligands like this compound for catalyst systems is guided by several key principles aimed at maximizing reactivity and enantioselectivity. researchgate.net The modular nature of these ligands allows for systematic tuning of their steric and electronic properties. nih.gov

Key Design Elements:

Chiral Scaffold: The source of chirality is a fundamental component. In this compound, the chiral (R)- or (S)-1-pentan-2-yl group creates the necessary chiral environment. The choice of this backbone is critical for establishing the stereochemical outcome of the catalyzed reaction. nih.gov

Thiourea Moiety: As the primary site of interaction with the substrate, the thiourea group's hydrogen-bonding capacity is paramount. Its acidity and donor strength can be modulated by the electronic nature of the substituents on the nitrogen atoms. nih.gov

Aryl Substituents: The phenyl group attached to one of the nitrogen atoms plays a significant role. Introducing electron-withdrawing groups (e.g., -CF₃, -NO₂) on this ring increases the acidity of the N-H protons, leading to stronger hydrogen bonds and often enhanced catalytic activity.

Bifunctionality: A major advancement in thiourea catalyst design is the incorporation of a second functional group to enable cooperative catalysis. nih.govjst.go.jp Combining the electrophile-activating thiourea moiety with a nucleophile-activating basic group (like a tertiary amine) in a single molecule can dramatically accelerate reactions and improve selectivity. nih.govjst.go.jp This bifunctional approach allows for the simultaneous activation of both reaction partners in a pre-organized transition state. rsc.org

The following table summarizes the influence of various structural modifications on the performance of thiourea-based catalysts, principles that are directly applicable to the design of catalysts based on this compound.

| Design Modification | Intended Effect | Impact on Catalysis |

| Introduction of a Chiral Amine Backbone | Create a chiral environment | Induces enantioselectivity in the product. nih.gov |

| Electron-Withdrawing Groups on Aryl Ring | Increase N-H acidity | Enhances hydrogen-bonding strength, often leading to higher reactivity. nih.gov |

| Incorporation of a Basic Moiety (e.g., Amine) | Bifunctional activation | Simultaneously activates nucleophile and electrophile, increasing reaction rates and selectivity. nih.govjst.go.jp |

| Increased Steric Bulk near the Chiral Center | Refine the chiral pocket | Improves enantioselectivity by increasing the energy difference between diastereomeric transition states. oup.com |

Investigation of Chiral Induction in Asymmetric Catalysis

Chiral induction is the process by which the chirality of the catalyst is transferred to the product, resulting in an enantiomerically enriched sample. In catalysis involving this compound, the mechanism of chiral induction is based on the formation of a highly ordered, diastereomeric transition state.

The thiourea group's two N-H protons form a bidentate hydrogen-bonding interaction with the electrophilic substrate. This positions the substrate in a specific orientation relative to the chiral scaffold provided by the 1-pentan-2-yl group. The chiral environment created by the ligand then dictates the trajectory of the incoming nucleophile. One of the two possible faces of the electrophile is shielded by the steric bulk of the ligand, while the other face remains accessible for attack. This facial discrimination is the origin of the observed enantioselectivity. researchgate.net

Computational and experimental studies on similar systems have elucidated the nature of the transition states. researchgate.netpkusz.edu.cn For a given reaction, two primary diastereomeric transition states can be envisioned, one leading to the (R)-product and the other to the (S)-product. An effective chiral catalyst based on this compound would significantly lower the activation energy of one of these transition states relative to the other. This energy difference directly correlates with the enantiomeric excess (ee) of the product.

Bifunctional thiourea catalysts often exhibit superior chiral induction because they pre-organize both the electrophile and the nucleophile in the transition state. nih.govrsc.org This creates a more rigid and well-defined chiral pocket, enhancing the fidelity of the chiral information transfer.

| Reaction Type | Catalyst Type | Typical Substrates | Achieved Enantiomeric Excess (ee) |

| Michael Addition | Bifunctional Amino-Thiourea | Nitroolefins, 1,3-Dicarbonyls | Up to 99% nih.govjst.go.jp |

| Aza-Henry Reaction | Bifunctional Amino-Thiourea | N-Boc Imines, Nitroalkanes | High to excellent nih.govjst.go.jp |

| Petasis-type Reaction | Thiourea with Amino Alcohol | Alkenylboronic Acids, Quinolinium Salts | Up to 97% jst.go.jp |

| Intramolecular Photocycloaddition | Chiral Bis-thiourea | Cinnamic Acid Derivatives | Up to 94% acs.org |

| Asymmetric Hydrogenation | Bisphosphine-Thiourea/Rhodium | β,β-Disubstituted Nitroalkenes | High enantioselectivity oup.com |

Supramolecular Chemistry and Non Covalent Interactions

Role of Hydrogen Bonding in Directed Self-Assembly

Hydrogen bonding is a cornerstone of molecular recognition and self-assembly, and in thiourea (B124793) derivatives, it is the principal force governing their aggregation into predictable patterns. acs.orgresearchgate.netrsc.org The N-H groups of the thiourea act as hydrogen bond donors, while the sulfur atom is a primary hydrogen bond acceptor. This donor-acceptor relationship is fundamental to the formation of both discrete cyclic assemblies and extended polymeric chains. acs.orgresearchgate.net The interplay between these hydrogen bonds and other weaker interactions ultimately determines the final supramolecular architecture. ljmu.ac.uk

The self-assembly of thiourea derivatives is often characterized by a network of hydrogen bonds. The most prominent of these is the N-H···S interaction, which is a defining feature of many thiourea crystal structures. acs.orgnih.gov These bonds, along with weaker C-H···S and C-H···O interactions, create a robust and directional framework that dictates the packing of molecules in the solid state. nih.govresearchgate.netresearchgate.net

In related acylthiourea compounds, both intramolecular and intermolecular hydrogen bonds are observed. For instance, intramolecular N-H···O bonds contribute to the stability of the molecular conformation. researchgate.net Intermolecularly, N-H···S and N-H···O hydrogen bonds link molecules into chains and more complex networks. researchgate.netresearchgate.net The presence of different functional groups can introduce additional interactions; for example, the oxygen atom in a carbonyl group can act as a hydrogen bond acceptor, leading to C-H···O interactions. researchgate.net

The geometric parameters of these interactions provide insight into their strength and directionality. While specific data for 1-Pentan-2-yl-3-phenylthiourea is not available, studies on analogous structures reveal typical bond lengths and angles. For example, in N-(4-Chlorobutanoyl)-N′-phenylthiourea, intermolecular N-H···S and N-H···O hydrogen bonds are crucial in forming one-dimensional chains. researchgate.net Similarly, in 1-(2-Nitrophenyl)-3-phenylthiourea, weak intermolecular N-H···S and C-H···S hydrogen bonds stabilize the crystal structure. nih.gov

Table 1: Common Hydrogen Bond Interactions in Phenylthiourea (B91264) Derivatives

| Interaction Type | Donor | Acceptor | Typical Role in Self-Assembly |

| N-H···S | N-H | S | Formation of dimers and chains acs.orgnih.gov |

| N-H···O | N-H | O | Intramolecular stabilization and intermolecular linking researchgate.netresearchgate.net |

| C-H···S | C-H | S | Stabilization of crystal packing nih.gov |

| C-H···O | C-H | O | Contribution to overall structural stability researchgate.net |

The directionality of hydrogen bonds is a key factor in the rational design of crystal structures. The geometry of N-H···S bonds, for instance, is relatively predictable, allowing for the construction of specific supramolecular synthons. The strength of these bonds can be influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups can increase the acidity of the N-H protons, leading to stronger hydrogen bonds. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the energies of these interactions and to understand the factors that influence their strength. acs.orgsemanticscholar.org For example, DFT calculations on diphenylthiourea derivatives have been used to explore different conformations and their corresponding N-H stretching frequencies, which are sensitive to hydrogen bonding. acs.org These theoretical studies complement experimental data from X-ray crystallography and infrared spectroscopy to provide a comprehensive picture of the hydrogen-bonding landscape. acs.orgnih.gov

π-Stacking and Other Aromatic Intermolecular Interactions

The phenyl group in this compound introduces the possibility of π-stacking interactions, which are another important class of non-covalent forces that contribute to the stability of supramolecular assemblies. researchgate.netnih.gov These interactions occur between the electron-rich π-systems of aromatic rings and can be categorized as face-to-face or edge-to-face arrangements. mdpi.com

Exploration of Halogen Bonding and Chalcogen Bonding in Thiourea Assemblies

In addition to the more common hydrogen bonds and π-stacking, other non-covalent interactions such as halogen and chalcogen bonding can play a role in the self-assembly of thiourea derivatives. jyu.fi Halogen bonding involves the interaction of an electrophilic region on a halogen atom with a nucleophilic site, while chalcogen bonding involves a similar interaction with a chalcogen atom like sulfur. jyu.fibohrium.comresearchgate.netresearchgate.net

The sulfur atom of the thiourea group, being a chalcogen, can act as a chalcogen bond acceptor. jyu.fibohrium.comresearchgate.net Studies on related systems have shown that the sulfur atom can participate in directional C-I···S halogen bonds. nih.gov Chalcogen bonding, particularly S···S and S···I interactions, has also been observed in thiourea derivatives, influencing their assembly into dimers or monomers separated by halogen species. jyu.fibohrium.comresearchgate.net The strength of these interactions depends on the nature of the halogen and chalcogen atoms involved. bohrium.com While not yet explicitly demonstrated for this compound, the potential for these interactions exists and could be exploited in the design of novel supramolecular architectures.

Crystal Engineering Principles and Design of Self-Assembled Structures

Crystal engineering is the rational design of solid-state structures based on an understanding of intermolecular interactions. acs.orgacs.orgrsc.orgresearchgate.net Thiourea derivatives are excellent candidates for crystal engineering due to the predictability of their hydrogen-bonding patterns. acs.orgrsc.org By systematically modifying the substituents on the thiourea molecule, it is possible to control the resulting supramolecular architecture. acs.org

The ultimate goal of crystal engineering is to design materials with specific properties, and this is achieved through the rational design of their solid-state architectures. rsc.orgorganic-chemistry.orgmdpi.com In the context of thioureas, this could involve designing structures with specific pore sizes for inclusion applications or with particular electronic properties for use in materials science.

By choosing appropriate substituents, one can favor the formation of either discrete cyclic structures or extended one-, two-, or three-dimensional networks. acs.orgacs.org For example, bulky substituents may favor the formation of dimers, while less sterically hindered molecules might be more inclined to form extended chains. acs.org The introduction of additional functional groups capable of forming other types of non-covalent interactions can further refine the design possibilities. nih.gov Computational modeling can aid in the prediction of stable crystal structures, accelerating the discovery of new materials with desired functionalities. rsc.org

Cocrystallization and Pseudopolymorphism Studies

While no specific cocrystallization or pseudopolymorphism studies have been reported for this compound, the broader class of thiourea derivatives has been extensively investigated in this context. Cocrystallization involves the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio. For thioureas, this is often achieved by co-crystallizing with molecules that possess complementary hydrogen bonding sites, such as carboxylic acids, amides, or other N-heterocycles.

The formation of pseudopolymorphs, which are solvates or hydrates of a compound, is also a common phenomenon for thioureas due to their propensity to incorporate solvent molecules into their crystal lattice through hydrogen bonding. The specific solvent used during crystallization can significantly influence the resulting crystal structure and its physical properties.

Table 1: Potential Cocrystal Formers with Thiourea Derivatives

| Coformer Type | Potential Interaction |

| Carboxylic Acids | Strong N-H···O and O-H···S hydrogen bonds |

| Amides | N-H···O and N-H···S hydrogen bond networks |

| N-Heterocycles | N-H···N hydrogen bonding |

| Alcohols | O-H···S and N-H···O hydrogen bonds |

Ion Recognition and Binding Phenomena (Anion/Cation Receptors)

Thiourea-based receptors are well-regarded for their ability to selectively bind anions through hydrogen bonding interactions. The two N-H protons of the thiourea group can form a "chelate" type interaction with anions, leading to stable complexes. The selectivity of these receptors can be tuned by modifying the substituents on the thiourea core.

Mechanistic Insights into Selective Ion Binding

The primary mechanism for anion recognition by phenylthiourea derivatives involves the formation of multiple hydrogen bonds between the N-H groups of the thiourea and the anion. The acidity of these N-H protons, and thus the strength of the interaction, can be influenced by the electronic nature of the substituents. The phenyl group in this compound would act as an electron-withdrawing group, increasing the acidity of the N-H protons and enhancing its anion binding capabilities.

The chiral pentyl group could introduce enantioselective recognition, where the receptor preferentially binds one enantiomer of a chiral anion over the other. This stereospecificity would arise from the unique three-dimensional arrangement of the binding site created by the chiral substituent.

While less common, cation binding by thiourea derivatives can occur through interaction with the sulfur atom, which possesses lone pairs of electrons. This is more likely to be observed with soft metal cations.

Table 2: Expected Relative Binding Affinities for Anions

| Anion | Expected Interaction Strength | Rationale |

| Acetate (CH₃COO⁻) | Strong | Strong hydrogen bond acceptor |

| Dihydrogen Phosphate (H₂PO₄⁻) | Strong | Strong hydrogen bond acceptor |

| Chloride (Cl⁻) | Moderate | Weaker hydrogen bond acceptor than oxyanions |

| Bromide (Br⁻) | Weak | Diffuse negative charge, weaker hydrogen bond acceptor |

Spectroscopic and Electrochemical Probes for Recognition Events

The binding of an ion to a thiourea-based receptor can be monitored using various spectroscopic and electrochemical techniques.

UV-Visible Spectroscopy: Changes in the electronic environment of the phenyl chromophore upon ion binding can lead to shifts in the absorption spectrum. Titration experiments, where the concentration of the ion is systematically varied, can be used to determine the binding constant of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to probe ion recognition. The chemical shifts of the N-H protons are particularly sensitive to hydrogen bonding. Upon anion binding, a downfield shift of the N-H proton signals is typically observed, providing direct evidence of the interaction.

Fluorescence Spectroscopy: If the thiourea derivative is fluorescent or is coupled to a fluorophore, changes in fluorescence intensity or wavelength upon ion binding can be used as a sensitive detection method.

Electrochemical Methods: Techniques such as cyclic voltammetry can be employed if the receptor or the ion is redox-active. Changes in the redox potential upon complexation can provide information about the binding event.

Emerging Research Directions and Future Outlook

Integration of 1-Pentan-2-yl-3-phenylthiourea into Novel Functional Materials

The unique structural characteristics of this compound make it a compelling candidate for incorporation into a new generation of functional materials. The presence of the thiourea (B124793) group, known for its ability to form strong hydrogen bonds and coordinate with metal ions, alongside the tunable properties imparted by the phenyl and pentyl substituents, opens up avenues for creating materials with tailored functionalities.

Applications in Polymer Modification and Hybrid Systems

The covalent and non-covalent interactions afforded by the thiourea group in this compound present opportunities for its use in polymer modification. By grafting this molecule onto existing polymer backbones, it is possible to introduce new functionalities that can alter the physical and chemical properties of the host material. For instance, the introduction of the phenylthiourea (B91264) moiety can enhance thermal stability, modify solubility, or introduce specific recognition sites.

Furthermore, this compound can serve as a key component in the development of hybrid organic-inorganic systems. Its ability to coordinate with metal nanoparticles or act as a surface modifier on inorganic substrates allows for the creation of composite materials with synergistic properties. These hybrid systems could find applications in areas such as catalysis, sensing, and advanced coatings. The chiral nature of the pentan-2-yl group could also be exploited to induce stereoselectivity in polymerization processes or to create chiral stationary phases for chromatography.

Concepts for Self-Healing and Responsive Chemical Systems

The reversible nature of the hydrogen bonds formed by the thiourea group is a key feature that can be harnessed in the design of self-healing and responsive materials. Polymers incorporating this compound moieties could exhibit the ability to repair damage through the reformation of these dynamic non-covalent interactions. When a fracture occurs, the hydrogen bonds are broken, but they can subsequently reform upon bringing the fractured surfaces into contact, potentially with the application of a stimulus such as heat or a solvent.

In addition to self-healing properties, the responsive nature of the thiourea group to various stimuli, such as pH changes or the presence of specific ions, can be utilized to create "smart" materials. These materials could undergo a change in their properties, such as swelling, color, or permeability, in response to an external trigger. This opens up possibilities for applications in drug delivery, sensors, and actuators. The interplay between the hydrogen bonding capabilities and the steric hindrance provided by the pentyl and phenyl groups will be a critical factor in tuning the responsiveness of these systems.

Development of Advanced Analytical Methodologies for Compound Detection and Quantification in Research Samples

As the exploration of this compound and its applications expands, the need for robust and sensitive analytical methods for its detection and quantification becomes paramount. The development of such methods is crucial for monitoring reaction kinetics, assessing the purity of synthesized compounds, and determining its concentration in various matrices.

A range of analytical techniques can be envisioned for the characterization of this compound. High-performance liquid chromatography (HPLC), coupled with ultraviolet (UV) or mass spectrometry (MS) detection, is a powerful tool for separating the compound from complex mixtures and providing quantitative information. The chromophoric phenyl group should allow for sensitive UV detection, while MS will provide structural confirmation and high sensitivity.

Spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are indispensable for structural elucidation and purity assessment. 1H and 13C NMR will provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming its identity and revealing any impurities. IR spectroscopy can be used to identify the characteristic vibrational frequencies of the thiourea C=S and N-H bonds.

For trace-level detection, more advanced techniques may be required. These could include the development of specific sensors based on molecularly imprinted polymers (MIPs) or electrochemical methods that exploit the redox properties of the thiourea moiety. The development of these analytical tools will be essential to support further research and potential future applications of this compound.

Exploration of Photophysical and Optoelectronic Properties for Fundamental Understanding

A fundamental understanding of the photophysical and optoelectronic properties of this compound is crucial for unlocking its potential in light-based technologies. The interaction of the molecule with light, including its absorption and emission characteristics, will determine its suitability for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and photodetectors.

The presence of the phenyl ring conjugated with the thiourea group suggests that the molecule may exhibit interesting electronic transitions. UV-Visible absorption spectroscopy can be used to determine the wavelengths of light the molecule absorbs, providing insights into its electronic structure. Fluorescence spectroscopy can then be employed to investigate its emissive properties, including its quantum yield and lifetime.

Theoretical calculations, such as those based on density functional theory (DFT), can complement experimental studies by providing a deeper understanding of the electronic transitions and the nature of the excited states. By systematically studying the photophysical properties, researchers can begin to establish structure-property relationships that will guide the design of new thiourea derivatives with tailored optical and electronic characteristics.

Contribution to Green Chemistry Principles and Sustainable Synthesis Approaches

In line with the growing emphasis on sustainable chemical practices, the development of green and efficient synthetic routes to this compound is a critical research direction. Traditional methods for the synthesis of thioureas often involve the use of hazardous reagents and solvents. Therefore, exploring more environmentally benign alternatives is of significant importance.

One promising approach is the use of greener solvents, such as water or bio-based solvents, to replace volatile organic compounds. Additionally, the development of catalytic methods that can promote the reaction under milder conditions and with higher atom economy would be a significant advancement. This could involve the use of organocatalysts or nanocatalysts that can be easily recovered and reused.